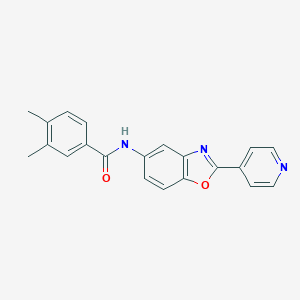![molecular formula C17H16Cl2N2O2 B278591 N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B278591.png)
N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anticancer properties. It was first synthesized in 2000 and has since been used in various scientific research studies to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082 works by inhibiting the activation of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation, immunity, and cell survival. It does this by blocking the phosphorylation of IκBα, a protein that inhibits NF-κB activation, leading to the accumulation of IκBα in the cytoplasm and preventing the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytokine production, the suppression of cell proliferation, and the induction of apoptosis. It has also been shown to have anti-oxidant properties and to inhibit the expression of various genes involved in inflammation and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition, which allows for the selective targeting of this pathway without affecting other signaling pathways. However, one of the limitations of using this compound 11-7082 is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are numerous future directions for the study of N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082, including the investigation of its potential therapeutic applications in various diseases, such as cancer, inflammatory bowel disease, and rheumatoid arthritis. Additionally, further research is needed to understand the molecular mechanisms underlying its anti-inflammatory and anticancer properties, as well as to develop more effective formulations for its use in clinical settings.
Synthesis Methods
The synthesis of N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082 involves several steps, starting with the reaction between 2,5-dichlorobenzoic acid and 3-aminobenzoylbutyric acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is purified through recrystallization to obtain this compound 11-7082 in its final form.
Scientific Research Applications
N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082 has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. It has also been studied for its potential anticancer properties and has been shown to induce apoptosis in cancer cells.
properties
Molecular Formula |
C17H16Cl2N2O2 |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-2-4-16(22)20-12-5-3-6-13(10-12)21-17(23)14-9-11(18)7-8-15(14)19/h3,5-10H,2,4H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
CAHOODNELLLAQU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)
![Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278513.png)
![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![5-(4-bromophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278516.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)

![N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B278525.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278527.png)
![N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278528.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278529.png)
![2-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278530.png)
![N-[(3-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B278533.png)